Chrysamine
Overview
Description
Mechanism of Action
Target of Action
Chrysamine G, also known as a carboxylic acid analogue of Congo Red, primarily targets the beta-amyloid (Aβ) protein . The Aβ protein plays a significant role in the pathogenesis of Alzheimer’s disease, as it forms plaques in the brain that are characteristic of this condition .
Mode of Action
this compound G interacts with its target, the Aβ protein, by binding to it . This binding inhibits the neurodegenerative activity of the Aβ protein . This compound G’s antioxidant activity is also believed to contribute to its inhibitory effect on Aβ .
Biochemical Pathways
The primary biochemical pathway affected by this compound G is the amyloidogenic pathway, which leads to the formation of Aβ plaques in Alzheimer’s disease . By binding to Aβ proteins, this compound G inhibits the formation of these plaques, thereby disrupting the progression of this pathway .
Pharmacokinetics
One of the key pharmacokinetic properties of this compound G is its ability to cross the blood-brain barrier . This allows the compound to reach its target site, the Aβ proteins in the brain, effectively.
Result of Action
The binding of this compound G to Aβ proteins results in the inhibition of Aβ-induced cytotoxicity . This means that the compound can prevent the harmful effects that Aβ proteins can have on cells, particularly neurons in the brain. This is especially relevant in the context of Alzheimer’s disease, where Aβ proteins contribute to neuronal damage .
Action Environment
The action of this compound G is influenced by the environment within the brain. For instance, its ability to cross the blood-brain barrier allows it to act directly on Aβ proteins in the brain . .
Biochemical Analysis
Biochemical Properties
Chrysamine plays a significant role in biochemical reactions, particularly in the study of protein aggregation. It interacts with beta-amyloid fibrils, which are associated with Alzheimer’s disease. This compound has both high and low affinity binding sites for beta-amyloid fibrils, with dissociation constants (Kd) of 200 nM and 38.77 µM, respectively . These interactions are crucial for quantifying cerebral amyloid β deposition in Alzheimer’s disease pathological studies .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to penetrate the blood-brain barrier, making it useful in studying the effects of beta-amyloid aggregation in neuronal cells . This compound affects cell signaling pathways, gene expression, and cellular metabolism by binding to beta-amyloid fibrils and potentially altering their aggregation state . This interaction can lead to changes in cellular function and viability, particularly in the context of neurodegenerative diseases.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with beta-amyloid fibrils. By binding to these fibrils, this compound can inhibit their aggregation and promote their clearance from the brain . This binding interaction is facilitated by the carboxylic acid and hydroxyl groups present in this compound, which form hydrogen bonds with the beta-amyloid fibrils . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of amyloid precursor protein (APP) processing.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for prolonged observation of its effects on beta-amyloid aggregation . Long-term exposure to this compound has been associated with reduced beta-amyloid deposition and improved cognitive function in animal models of Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce beta-amyloid aggregation and improve cognitive function without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the clearance of beta-amyloid fibrils. It interacts with enzymes and cofactors involved in the degradation of amyloid precursor protein (APP) and the formation of beta-amyloid peptides . This compound may also affect metabolic flux by modulating the activity of enzymes involved in the processing of APP, leading to changes in metabolite levels and the overall metabolic state of the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to penetrate the blood-brain barrier, allowing it to reach the brain and interact with beta-amyloid fibrils . This compound’s localization and accumulation within the brain are crucial for its effectiveness in reducing beta-amyloid deposition and improving cognitive function in animal models of Alzheimer’s disease .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the extracellular space, where it interacts with beta-amyloid fibrils . This compound’s activity and function are influenced by its localization, as it needs to be in close proximity to beta-amyloid fibrils to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments or organelles within the cell .
Preparation Methods
Chrysamine G can be synthesized through various methods. One common synthetic route involves the conjugation of 2-(acetamido)-Chrysamine G with a bis-S-trityl protected monoamide-monoaminedithiol (MAMA-Tr 2) . The preparation of this compound G also involves the use of 99mTc-N2S2 conjugates, which are potential probes for the beta-amyloid protein of Alzheimer’s disease . Industrial production methods for this compound G typically involve large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Chrysamine G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, this compound G can form conjugates with other molecules, such as liposomes, to enhance its stability and binding affinity .
Scientific Research Applications
Chrysamine G has a wide range of scientific research applications. In chemistry, it is used as a dye to stain amyloid plaques, which are associated with neurodegenerative diseases . In biology, this compound G is used to study the binding interactions between beta-amyloid proteins and other molecules . In medicine, this compound G is used as a diagnostic tool to detect amyloid plaques in patients with Alzheimer’s disease . In industry, this compound G is used in the development of new drugs and therapies for neurodegenerative diseases .
Properties
IUPAC Name |
disodium;2-carboxy-4-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]phenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOPGDOIOXKJRA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4Na2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023495 | |
Record name | C.I. Direct Yellow 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6472-91-9 | |
Record name | Chrysamine G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006472919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Direct Yellow 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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